molecular formula C12H25O4P-2 B076072 Dodecan-1-ol;phosphoric acid CAS No. 12751-23-4

Dodecan-1-ol;phosphoric acid

Cat. No.: B076072
CAS No.: 12751-23-4
M. Wt: 264.30 g/mol
InChI Key: TVACALAUIQMRDF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecan-1-ol;phosphoric acid is typically synthesized through the esterification of phosphoric acid with dodecanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or other strong acids as catalysts. The general reaction can be represented as:

H3PO4+C12H25OHC12H25OPO3H2+H2O\text{H}_3\text{PO}_4 + \text{C}_{12}\text{H}_{25}\text{OH} \rightarrow \text{C}_{12}\text{H}_{25}\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} H3​PO4​+C12​H25​OH→C12​H25​OPO3​H2​+H2​O

Industrial Production Methods: In industrial settings, the production of phosphoric acid, dodecyl ester involves continuous processes where dodecanol and phosphoric acid are fed into a reactor. The reaction mixture is maintained at elevated temperatures to ensure complete esterification. The product is then purified through distillation or other separation techniques to remove unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Dodecan-1-ol;phosphoric acid undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, especially under acidic or basic conditions, it can hydrolyze back to phosphoric acid and dodecanol.

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

Dodecan-1-ol;phosphoric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid, dodecyl ester primarily involves its surfactant properties. It reduces the surface tension between different phases, facilitating the mixing and solubilization of otherwise immiscible substances. This property is crucial in its applications as an emulsifier, detergent, and dispersing agent .

Comparison with Similar Compounds

Dodecan-1-ol;phosphoric acid can be compared with other similar compounds such as:

    Sodium lauryl sulfate: Another surfactant with strong foaming properties but different chemical structure.

    Cetyl phosphate: Similar in function but with a longer alkyl chain.

    Lauryl alcohol ethoxylate: A non-ionic surfactant with similar applications but different chemical properties.

Uniqueness: this compound stands out due to its strong hydrophilicity and excellent foaming capabilities, making it highly effective in personal care and industrial applications .

Properties

CAS No.

12751-23-4

Molecular Formula

C12H25O4P-2

Molecular Weight

264.30 g/mol

IUPAC Name

dodecyl phosphate

InChI

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2

InChI Key

TVACALAUIQMRDF-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCO.OP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-]

physical_description

Other Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecan-1-ol;phosphoric acid
Reactant of Route 2
Dodecan-1-ol;phosphoric acid
Reactant of Route 3
Dodecan-1-ol;phosphoric acid
Reactant of Route 4
Dodecan-1-ol;phosphoric acid
Reactant of Route 5
Reactant of Route 5
Dodecan-1-ol;phosphoric acid
Reactant of Route 6
Dodecan-1-ol;phosphoric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.